tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate

Lipophilicity Drug-likeness ADME prediction

tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate (CAS 1260743-18-7; MFCD11847948) is an N-Boc-N-methyl-2-(piperidin-3-yl)ethylcarbamate with the molecular formula C₁₃H₂₆N₂O₂ and a molecular weight of 242.36 g/mol. It belongs to the class of protected piperidine-3-ethylcarbamates, characterized by three key structural features: a tert-butyloxycarbonyl (Boc) protecting group, an N-methyl substituent on the carbamate nitrogen, and an ethyl linker bridging the piperidine 3-position to the carbamate functionality.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
Cat. No. B12449524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCC1CCCNC1
InChIInChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)9-7-11-6-5-8-14-10-11/h11,14H,5-10H2,1-4H3
InChIKeyITIYZLUUEXVVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate (CAS 1260743-18-7): Technical Procurement Baseline for a Differentiated Piperidine-Carbamate Building Block


tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate (CAS 1260743-18-7; MFCD11847948) is an N-Boc-N-methyl-2-(piperidin-3-yl)ethylcarbamate with the molecular formula C₁₃H₂₆N₂O₂ and a molecular weight of 242.36 g/mol . It belongs to the class of protected piperidine-3-ethylcarbamates, characterized by three key structural features: a tert-butyloxycarbonyl (Boc) protecting group, an N-methyl substituent on the carbamate nitrogen, and an ethyl linker bridging the piperidine 3-position to the carbamate functionality [1]. The compound is supplied as a research-grade organic building block with typical commercial purity specifications of ≥95% (HPLC) and is cataloged under MDL number MFCD11847948 .

Why Generic Substitution of tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate Is Not Supported by Physicochemical or Structural Equivalence


In-class piperidine-carbamate building blocks cannot be interchanged without altering downstream molecular properties because subtle structural variations—specifically the presence or absence of N-methylation, the ethyl linker length, and the piperidine ring substitution position—produce measurable differences in lipophilicity, hydrogen-bonding capacity, and spatial geometry . The target compound (CAS 1260743-18-7) carries an N-methyl group on the carbamate nitrogen that eliminates one hydrogen-bond donor relative to the des-methyl analog (CAS 215305-98-9), directly affecting LogP and membrane permeability predictions . Furthermore, the 3-position attachment on the piperidine ring provides a distinct spatial vector compared to the 4-position isomer (CAS 171049-32-4), which is critical when the building block is incorporated into conformationally constrained pharmacophores or PROTAC linkers .

Product-Specific Quantitative Evidence Guide: Differentiation of tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate from Its Closest Structural Analogs


LogP Differentiation: N-Methyl Carbamate vs. N-H Des-Methyl Analog

The target compound (CAS 1260743-18-7) exhibits a measurably lower lipophilicity than its des-methyl analog tert-butyl (2-(piperidin-3-yl)ethyl)carbamate (CAS 215305-98-9). The N-methyl substitution on the carbamate nitrogen reduces LogP by approximately 0.38 units (from 2.62 to ~2.24), indicating that the tertiary carbamate is more hydrophilic than the secondary carbamate .

Lipophilicity Drug-likeness ADME prediction

Molecular Weight and Formula: N-Methyl Adds 14 Da vs. Des-Methyl Analog

The N-methyl group on the target compound increases the molecular weight by 14.03 Da relative to the des-methyl analog (CAS 215305-98-9), shifting from C₁₂H₂₄N₂O₂ (MW 228.33) to C₁₃H₂₆N₂O₂ (MW 242.36). This incremental mass increase is associated with the loss of one hydrogen-bond donor (from 2 to 1) and a measurable change in polar surface area .

Molecular weight Lead-likeness Fragment-based design

Piperidine Substitution Position: 3- vs. 4-Position Isomer Differentiation

The target compound carries the ethylcarbamate side chain at the piperidine 3-position, whereas the regioisomer CAS 171049-32-4 places the identical side chain at the 4-position. Both share the same molecular formula (C₁₃H₂₆N₂O₂) and molecular weight (242.36 g/mol), but the 3-substituted isomer exhibits a slightly lower calculated LogP (2.243 vs. 2.572) than the 4-substituted isomer, reflecting differences in conformational exposure of the polar carbamate group .

Regioisomer Spatial geometry Linker design

Ethyl Linker Length: C2 Spacer Between Piperidine and Carbamate

The target compound incorporates a two-carbon (ethyl) linker between the piperidine 3-position and the N-methylcarbamate moiety. In contrast, analogs such as tert-butyl methyl(piperidin-3-yl)carbamate (no ethyl linker; the carbamate is directly attached at the piperidine 3-position) exhibit a shorter spatial reach and different conformational flexibility. The ethyl linker adds two rotatable bonds and extends the distance between the piperidine nitrogen and the carbamate carbonyl by approximately 2.5–3.0 Å in the fully extended conformation [1].

Linker length Conformational flexibility Structure-activity relationship

N-Methyl Carbamate: Reduced Hydrogen-Bond Donor Capacity vs. N-H Carbamates

The N-methyl substitution on the carbamate nitrogen of the target compound eliminates the N-H hydrogen-bond donor present in secondary carbamates such as CAS 215305-98-9. This structural feature reduces the total H-bond donor count from 2 to 1 and is consistent with the measured LogP reduction of ~0.38 units. In the context of CNS drug design, compounds with fewer H-bond donors generally exhibit improved passive membrane permeability and blood-brain barrier penetration .

Hydrogen bonding Permeability CNS drug design

Best Research and Industrial Application Scenarios for tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate


CNS-Penetrant Lead Optimization Requiring Reduced Hydrogen-Bond Donor Count

When a medicinal chemistry program requires a piperidine-ethylcarbamate building block with only one hydrogen-bond donor (the piperidine N-H) for CNS drug design, the N-methylated target compound (CAS 1260743-18-7) is the appropriate choice over the des-methyl analog (CAS 215305-98-9), which carries two H-bond donors. The measured LogP reduction of ~0.38 units and the elimination of the carbamate N-H are consistent with improved predicted passive permeability [1].

PROTAC Linker Design Requiring a 3-Position Piperidine Exit Vector with an Ethyl Spacer

For PROTAC (PROteolysis TArgeting Chimera) molecules that demand a specific spatial geometry between the target-binding warhead and the E3 ligase ligand, the 3-substituted piperidine with a two-carbon ethyl linker provides a distinct conformational profile compared to the 4-substituted isomer (CAS 171049-32-4). The LogP difference of ~0.33 units between the 3- and 4-substituted regioisomers further allows tuning of overall PROTAC physicochemical properties without altering molecular weight .

Fragment-Based Drug Discovery Requiring a Tertiary Carbamate with Moderate Lipophilicity

In fragment-based screening campaigns where lipophilicity must be carefully controlled (preferred LogP range 1–3 for lead-like fragments), the target compound (LogP 2.24) falls within an optimal window. The des-methyl analog (LogP 2.62) approaches the upper boundary of fragment-likeness, and the N-methyl group provides a synthetic handle for further diversification via deprotection and re-functionalization of the piperidine nitrogen .

Multi-Step Synthesis Requiring Orthogonal Protection of Two Amine Functionalities

The target compound presents two differentially reactive amine centers: a Boc-protected tertiary carbamate (stable to bases and nucleophiles, cleavable under mild acidic conditions) and a free piperidine secondary amine available for alkylation, acylation, or reductive amination. This orthogonal protection strategy is not available in analogs where both nitrogens are either unprotected or carry the same protecting group, making the target compound uniquely suited for sequential derivatization in complex molecule construction [1].

Quote Request

Request a Quote for tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.